Calicheamicin T - 142518-72-7

Calicheamicin T

Catalog Number: EVT-1230577
CAS Number: 142518-72-7
Molecular Formula: C32H43N3O11S3
Molecular Weight: 741.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of calicheamicin T involves complex biochemical pathways and synthetic strategies. The natural biosynthesis begins with polyketide synthases that generate the enediyne core structure. Recent studies have utilized heterologous expression systems to produce key glycosyltransferases involved in the glycosylation of calicheamicin precursors. For instance, enzymes like CalG2 and CalG3 have been characterized for their roles in adding sugar moieties to the calicheamicin backbone, which is essential for its biological activity .

In laboratory settings, synthetic methods have been developed to create analogs of calicheamicin T. One such method involves refluxing starting materials in solvents such as acetone, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired compound .

Molecular Structure Analysis

Calicheamicin T features a complex molecular structure that includes a highly functionalized bicyclic enediyne core. The structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₁₃S
  • Molecular Weight: Approximately 415.5 g/mol

The compound consists of an enediyne "warhead" that is crucial for its mechanism of action, along with an aryltetrasaccharide that enhances its binding affinity to DNA . Structural analyses using techniques like X-ray crystallography have provided insights into the arrangement of atoms within the molecule, revealing key interactions that facilitate its biological function .

Chemical Reactions Analysis

Calicheamicin T undergoes several critical chemical reactions that contribute to its cytotoxic effects. Upon reduction by bioreductants such as glutathione, calicheamicin T activates a unique trisulfide trigger system. This process leads to an intramolecular hetero-Michael addition at specific carbon sites, resulting in a highly reactive diradical intermediate .

The diradical species formed can then react with DNA, specifically targeting the minor groove and inducing double-strand breaks through hydrogen abstraction from the DNA backbone. This reaction is facilitated by the structural strain inherent in the enediyne core, which promotes rapid cycloaromatization .

Mechanism of Action

The mechanism of action of calicheamicin T involves several steps:

  1. Activation: The compound is activated by reduction, which generates a reactive diradical species.
  2. DNA Interaction: The diradical species preferentially binds to the minor groove of DNA.
  3. Strand Scission: Through hydrogen abstraction from DNA, calicheamicin T induces double-strand breaks that lead to cell death.

This mechanism underscores the compound's effectiveness as an antitumor agent, particularly in the context of targeted therapies where precise delivery to cancer cells can enhance therapeutic outcomes .

Physical and Chemical Properties Analysis

Calicheamicin T exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires careful storage conditions.

Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to characterize these properties and confirm the identity of synthesized compounds .

Applications

Calicheamicin T has significant applications in scientific research and clinical settings:

  • Antibody-Drug Conjugates: Calicheamicin T is used in ADCs for targeted cancer therapy, allowing for selective delivery of cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues .
  • Research Tool: Its unique mechanism makes it a valuable tool for studying DNA damage and repair processes in cellular biology.
Structural Characterization of Calicheamicin T

Comparative Analysis with Calicheamicin γ¹I

Calicheamicin T represents a strategically truncated analogue of the potent enediyne antibiotic calicheamicin γ¹I, engineered to dissect the functional contributions of its structural domains. Both compounds share the identical calicheamicinone aglycone core—a bicyclo[7.3.1]tridec-4-ene-2,6-diyne system with a methyl trisulfide moiety—responsible for DNA cleavage via Bergman cycloaromatization [1] [4] [5]. The defining distinction resides in their glycosylation patterns: While calicheamicin γ¹I possesses a complex aryltetrasaccharide (four sugar residues appended to an iodinated thiobenzoate aromatic unit), calicheamicin T retains only the first two carbohydrate residues (4,6-dideoxy-4-hydroxylamino-α-D-glucose (A-ring) and 4-deoxy-thio-α-D-digitoxose (B-ring)) linked directly to the aglycone [1] [3] [5]. This truncation eliminates the terminal 3-O-methyl-α-L-rhamnose (D-ring) and 2,4-dideoxy-4-(N-ethylamino)-3-O-methyl-α-L-xylose (E-ring) residues characteristic of γ¹I [9].

Carbohydrate Residue Truncation and Aglycone Preservation

The preserved aglycone in calicheamicin T is structurally identical to that in γ¹I, confirmed through X-ray crystallography of synthetic calicheamicinone derivatives [4]. This core houses the bioreactive enediyne motif and the allylic trisulfide trigger essential for activation by cellular thiols. Truncation specifically removes the distal D and E rings of the aryltetrasaccharide, resulting in a significantly smaller molecular weight (approximately 625 Da for the aglycone + disaccharide vs. ~1368 Da for γ¹I) and altered physicochemical properties, notably reduced aqueous solubility compared to the full glycosylated parent [1] [3] [5]. Crucially, the unique N-O glycosidic linkage between the A-ring hydroxylamine and the B-ring sulfur atom remains intact in calicheamicin T, preserving a key structural feature implicated in earlier stages of DNA interaction [1] [5].

Table 1: Structural Comparison of Calicheamicin T and γ¹I

Structural FeatureCalicheamicin TCalicheamicin γ¹I
Aglycone (Calicheamicinone)Preserved (Bicyclo[7.3.1]enediyne core, methyl trisulfide)Identical
Carbohydrate Residue A4,6-Dideoxy-4-hydroxylamino-α-D-glucoseIdentical
Carbohydrate Residue B4-Deoxy-thio-α-D-digitoxoseIdentical
Carbohydrate Residue DAbsent3-O-Methyl-α-L-rhamnose
Carbohydrate Residue EAbsent2,4-Dideoxy-4-(N-ethylamino)-3-O-methyl-α-L-xylose
Aromatic Iodothiobenzoate (C-ring)AbsentPresent (2,3-dimethoxy-4-oxy-5-iodo-6-methylbenzoyl)
N-O Glycosidic LinkagePresent (Between A-ring hydroxylamine & B-ring sulfur)Present
Molecular Weight (approx.)~625 Da (Aglycone + Disaccharide)~1368 Da

Role of the Aryltetrasaccharide Domain in Structural Stability

The truncated structure of calicheamicin T directly illuminates the critical role of the full aryltetrasaccharide in γ¹I for structural preorganization and stability. The missing aromatic C-ring and distal D/E sugars in calicheamicin T disrupt the extensive intramolecular hydrogen-bonding network observed in γ¹I. In γ¹I, this network, involving interactions between the iodinated thiobenzoate (C-ring), the ethylamino group of the E-ring, and hydroxyl groups across the oligosaccharide, constrains the molecule into a specific conformation optimal for minor groove insertion [1] [5] [6]. Calicheamicin T, lacking these stabilizing interactions, exhibits greater conformational flexibility. Furthermore, the absence of the bulky, hydrophobic aromatic C-ring and the polar D/E rings significantly alters the molecule's overall shape and electronic surface, diminishing its ability to form the sequence-specific, high-affinity contacts with DNA characteristic of γ¹I [3] [5].

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectroscopy provided definitive proof of calicheamicin T's structure and highlighted key differences from γ¹I. Key observations include:

  • Aglycone Signals: Resonances corresponding to the enediyne core protons (e.g., H-1, H-11, H-12) and carbons in calicheamicin T were virtually superimposable with those of γ¹I and synthetic calicheamicinone, confirming aglycone preservation [1] [4] [9]. The characteristic bridgehead enone signals (C-7 carbonyl, H-8 vinyl proton) remained prominent.
  • Disaccharide Signatures: Clear identification of anomeric proton signals for the A-ring (δ ~5.3 ppm, J ~3.5 Hz, α-configuration) and B-ring (δ ~5.5 ppm, J ~9.0 Hz, α-configuration) confirmed the presence of the disaccharide moiety. The chemical shift of the A-ring N-H proton (δ ~7.5 ppm) and its correlation to the B-ring sulfur-linked carbon confirmed the persistence of the labile N-O glycosidic linkage [1] [9].
  • Absence Signatures: The diagnostic signals for the aromatic protons of the C-ring thiobenzoate (distinctive downfield shifts due to iodine and ester conjugation) and the anomeric protons of the D and E rings were completely absent in calicheamicin T spectra, directly evidencing truncation [1] [3] [9].
  • Conformational Flexibility: Broader line widths and less defined nuclear Overhauser effect (NOE) correlations for the B-ring protons in calicheamicin T, compared to γ¹I, suggested increased mobility due to the loss of stabilizing interactions from the missing distal saccharides and C-ring [1] [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry, particularly high-resolution electrospray ionization (HR-ESI-MS) and tandem MS (MS/MS), played a crucial role in characterizing calicheamicin T and distinguishing its fragmentation pathways from γ¹I:

  • Molecular Ion: HR-ESI-MS confirmed the molecular formula of calicheamicin T (e.g., [M+Na]⁺ observed at m/z 607.0866, calculated for C₂₄H₂₈N₂NaO₉S₃ 607.0855) [1], consistent with the aglycone plus the A and B sugar residues, minus the C, D, and E rings.
  • Aglycone-Centric Fragments: Prominent fragmentation ions arose from cleavage of the glycosidic bonds linking the disaccharide to the aglycone. Key ions included those corresponding to the bare aglycone ([Aglycone+H]⁺) and the aglycone plus the B-ring sugar, often accompanied by loss of elements of the trisulfide (e.g., CH₃SS•) or water [1] [3].
  • N-O Linkage Cleavage: A distinctive fragmentation pathway involved cleavage of the relatively weak N-O glycosidic bond between the A and B rings. This yielded ions characteristic of the A-ring sugar moiety and the aglycone-B-ring fragment, a pathway less dominant or absent in the MS of γ¹I where the N-O bond is buried within the larger, more stable oligosaccharide [1] [5].
  • Absence of Aromatic/C-Ring Fragments: Crucially, no ions corresponding to the iodinated thiobenzoate aromatic moiety (C-ring, m/z ~260-280 for the acyl ion) or fragments containing the D or E ring sugars were observed, providing definitive mass spectrometric evidence for the truncation [1] [3] [9].

Table 2: Key Mass Spectrometric Fragments of Calicheamicin T

Observed Ion (m/z)Proposed IdentitySignificance
607.0866 ([M+Na]⁺)C₂₄H₂₈N₂NaO₉S₃ (Calicheamicin T + Na)Confirms molecular weight & formula (Aglycone + A+B)
~495[Aglycone + B-ring + H]⁺ (or related)Loss of A-ring sugar
~460[Aglycone + H]⁺ (or related, e.g., -H₂O, -CH₃SS)Loss of entire disaccharide (+ modifications)
~178[A-ring sugar + H]⁺ (C₆H₁₂NO₅)Cleavage of N-O glycosidic bond
~305[Aglycone fragment + B-ring]⁺Aglycone-B-ring fragment after N-O cleavage
AbsentIons ~260-280 (Thiobenzoate C-ring)Confirms absence of Aromatic C-ring
AbsentIons characteristic of D-ring or E-ring sugarsConfirms absence of distal D and E rings

X-ray Crystallographic Insights into Minor Groove Binding

While a full crystal structure of calicheamicin T bound to DNA remains elusive, crystallographic studies of related compounds, including the calicheamicin aglycone and synthetic models of the core bicyclic system, provide crucial insights into its potential binding mode, contrasting sharply with the well-defined complex of γ¹I.

X-ray structures of synthetic calicheamicinone analogues reveal the inherent shape complementarity between the wedge-shaped aglycone core and the minor groove of B-form DNA [4]. The deep curvature of the bicyclic system aligns with the groove's helical twist, while specific functional groups (e.g., the bridgehead enone carbonyl, hydroxyl groups) are positioned to form hydrogen bonds with the edges of DNA base pairs lining the groove [4] [8]. Crucially, crystallography of γ¹I bound to target DNA sequences (e.g., 5'-TCCT-3'/5'-AGGA-3') reveals that the aryltetrasaccharide acts as an essential "molecular stretcher" [1] [5] [6]. The aromatic C-ring intercalates between base pairs at the cleavage site, causing significant local unwinding and widening of the minor groove. The extended oligosaccharide chain then snakes through the groove, forming a dense network of sequence-specific hydrogen bonds and van der Waals contacts involving all four sugar residues and the aromatic unit [1] [6]. Key interactions include the ethylamino group of the E-ring forming an ionic bond with a DNA phosphate oxygen and the iodine atom of the C-ring participating in hydrophobic contacts.

Calicheamicin T, lacking the C, D, and E rings, cannot replicate this intricate binding architecture. Crystallographic data on the isolated aglycone and disaccharide fragments suggest calicheamicin T likely engages DNA primarily through its aglycone inserting partially into the minor groove, potentially stabilized by some hydrogen bonding from the A and B ring hydroxyls [3] [4]. However, without the groove-widening induced by C-ring intercalation and without the extensive contacts provided by the distal saccharides and aromatic ring, binding is significantly weaker and lacks sequence selectivity. This aligns perfectly with biochemical data showing calicheamicin T causes double-stranded DNA cleavage but with dramatically reduced efficiency and no sequence preference compared to γ¹I [3]. The crystal structure of the glycosyltransferase CalG1 bound to calicheamicin α₃I (a precursor sharing the aglycone and proximal sugars with calicheamicin T) further highlights the spatial positioning of the A and B rings relative to the core enediyne, consistent with their potential for limited, non-specific groove interaction [10].

Properties

CAS Number

142518-72-7

Product Name

Calicheamicin T

IUPAC Name

methyl N-[(1S,4Z,8S,13E)-8-[(2R,3R,4S,5S,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxyamino)-6-methyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

Molecular Formula

C32H43N3O11S3

Molecular Weight

741.9 g/mol

InChI

InChI=1S/C32H43N3O11S3/c1-6-33-20-17-43-24(15-23(20)41-3)46-29-28(37)26(35-40)18(2)44-30(29)45-22-11-9-7-8-10-13-32(39)16-21(36)27(34-31(38)42-4)25(22)19(32)12-14-48-49-47-5/h7-8,12,18,20,22-24,26,28-30,33,35,37,39-40H,6,14-17H2,1-5H3,(H,34,38)/b8-7-,19-12+/t18-,20+,22+,23+,24+,26-,28+,29-,30+,32-/m1/s1

InChI Key

VEFPOVNUQXCEDD-DKGFZUBBSA-N

SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O

Synonyms

calicheamicin T

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO)O

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